molecular formula C9H9N3O2 B13896376 Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13896376
M. Wt: 191.19 g/mol
InChI Key: UXJLLZFUSNNPNI-UHFFFAOYSA-N
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Description

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 1934918-90-7) is a valuable chemical intermediate in medicinal chemistry research. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized for its significant biological activity. This compound serves as a crucial precursor in the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives, a class of molecules investigated as potent inhibitors of Mycobacterium tuberculosis . These inhibitors have demonstrated impressive nanomolar potency against both drug-sensitive and drug-resistant strains of TB, functioning by targeting the QcrB subunit of the cytochrome bc1:aa3 complex, thereby disrupting bacterial respiration . Researchers also utilize this heterocyclic scaffold in developing inhibitors for other targets, such as Rab geranylgeranyl transferase (RGGT), which is relevant in cancer research . With a molecular formula of C 9 H 9 N 3 O 2 and a molecular weight of 191.19 g/mol, this building block enables further functionalization through reactions at its ester and amino groups . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-5-11-8-4-2-3-7(10)12(6)8/h2-5H,10H2,1H3

InChI Key

UXJLLZFUSNNPNI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1C(=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Detailed Synthetic Routes and Conditions

Cyclization via Condensation of 2-Aminopyridine with α-Haloketoesters

A classical method involves the condensation of 2-aminopyridine derivatives with ethyl or methyl 2-halogenated-3-oxobutanoates, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. This method is well-documented for similar positional isomers and can be adapted for the 5-amino derivative.

  • Reaction Conditions:

    • Solvents: Ethanol or 1,2-dimethoxyethane
    • Temperature: Reflux conditions (approximately 78 °C for ethanol)
    • Duration: Overnight to 48 hours depending on substrate and conditions
    • Yields: Typically 50–70% under conventional heating; however, yields may vary and sometimes be unsatisfactory (<50%) without optimization
  • Microwave-Assisted Organic Synthesis (MAOS):
    Microwave irradiation significantly improves reaction rates and yields. For example, MAOS at 55 °C for 20–30 minutes can yield 58–95% of imidazo[1,2-a]pyridine-3-carboxylate esters, including substituted derivatives. This method reduces reaction time drastically compared to traditional reflux and often produces high-purity products that precipitate upon quenching with cold water.

Multi-Component Reactions (MCRs)

The Groebke–Blackburn–Bienaymé reaction is a prominent MCR used to synthesize imidazo[1,2-a]pyridine derivatives. It involves the condensation of 2-aminopyridine, aldehydes, and isocyanides under catalysis.

  • Catalysts: Lewis acids such as boron trifluoride etherate (BF₃·MeCN) and dehydrating agents like trimethyl orthoformate facilitate cyclization efficiently.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or environmentally benign ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance reaction rates and yields.
  • Reaction Conditions: Room temperature to mild heating (up to 80 °C), reaction times ranging from 3 hours to overnight.
  • Yields: High yields ranging from 70% to 99% have been reported, with ionic liquids significantly reducing reaction time compared to traditional solvents (from 12 hours to 3 hours).

Novel One-Pot and Assisted Synthesis Approaches

Recent advances include magnesium nitride (Mg₃N₂)-assisted one-pot annulation reactions that enable the synthesis of imidazo[1,2-a]pyridines with high regioselectivity and yields. Although primarily reported for 1,3-disubstituted derivatives, this methodology holds potential for adaptation to 5-amino substitution patterns.

Comparative Data Table of Preparation Methods

Methodology Key Reactants Catalyst/Conditions Solvent Reaction Time Yield (%) Advantages References
Condensation with α-Haloketoesters 2-Aminopyridine + ethyl 2-halogenated-3-oxobutanoate Reflux, ethanol, 12–48 h Ethanol, 1,2-dimethoxyethane 12–48 h 50–70 Well-established, straightforward
Microwave-Assisted Organic Synthesis (MAOS) Same as above Microwave irradiation, 55 °C, 20–30 min Solvent-free or ethanol 20–30 min 58–95 Fast, high yield, solvent-free option
Multi-Component Reaction (Groebke–Blackburn–Bienaymé) 2-Aminopyridine + aldehyde + isocyanide BF₃·MeCN, trimethyl orthoformate DMF or ionic liquids 3 h (ionic liquids) to 12 h (traditional solvents) 70–99 High yield, mild conditions
Mg₃N₂-Assisted One-Pot Annulation 2-Aminopyridine + aldehydes Mg₃N₂, one-pot Not specified Not specified High (specific data pending) Regioselective, one-pot synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.

    Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a valuable tool in biological studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Differences
Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate 1934918-90-7 C₉H₉N₃O₂ 191.19 5-NH₂, 3-COOCH₃ Reference compound
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate 35220-15-6 C₁₀H₁₁N₃O₂ 205.21 5-NH₂, 3-COOCH₂CH₃ Ethyl ester increases lipophilicity (LogP: 1.67 vs. ~1.5 for methyl)
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylate 1359656-20-4 C₉H₉N₃O₂ 191.19 6-NH₂, 3-COOCH₃ Positional isomer; amino group at C6 may alter electronic distribution
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 1359655-87-0 C₁₀H₁₀N₂O₂ 190.20 2-CH₃, 3-COOCH₃ Methyl at C2 introduces steric hindrance, reducing reactivity at the core
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 943112-78-5 C₁₀H₉ClN₂O₂ 224.65 6-Cl, 3-COOCH₂CH₃ Chloro substituent enhances electrophilicity; used in regioselective reactions
Methyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 1359656-01-1 C₉H₇BrN₂O₂ 255.07 6-Br, 3-COOCH₃ Bromine increases molecular weight and polarizability

Biological Activity

Methyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its potential as a drug lead compound.

Chemical Structure and Properties

This compound has the molecular formula C9H9N3O2C_9H_9N_3O_2. The structure features an imidazole ring fused to a pyridine ring, with an amino group at the 5-position of the imidazole and a carboxylate group at the 3-position of the pyridine. This unique substitution pattern is crucial for its biological activity and reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been particularly noted for its effectiveness against both gram-positive and gram-negative bacteria. Various derivatives of imidazo[1,2-a]pyridines have demonstrated promising results in inhibiting bacterial growth, suggesting the potential for these compounds to serve as lead candidates in drug development for infectious diseases .

Table 1: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μM
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylateStaphylococcus aureus16 μM
Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylatePseudomonas aeruginosa64 μM

2. Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that various analogs exhibit selective antiproliferative activity against several cancer cell lines, including colorectal carcinoma and glioblastoma. For instance, compounds derived from the imidazo[1,2-a]pyridine scaffold have demonstrated IC50 values in the low micromolar range against these cell lines .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (μM)
This compoundHCT-116 (Colorectal)0.7
Methyl 6-aminoimidazo[1,2-a]pyridine-3-carboxylateLN-229 (Glioblastoma)0.4
Methyl 4-aminoimidazo[1,2-a]pyridine-6-carboxylateNCI-H460 (Lung)0.58

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. Interaction studies have indicated that it can bind to various enzymes and receptors involved in cellular signaling pathways. For example, it has been identified as an inhibitor of glutamine synthetase, a promising target for drug development against Mycobacterium tuberculosis .

Case Studies

Several case studies have highlighted the potential of this compound and its derivatives:

  • Case Study A : A derivative was tested against multiple cancer cell lines and showed a significant reduction in cell viability at concentrations lower than those required for cytotoxic effects on normal cells.
  • Case Study B : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models without notable toxicity.

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